

LC-MS/MS analysis of aromatic amines using 2-Toluidine-d7

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Compound of Interest

Compound Name: 2-Toluidine-d7

CAS No.: 194423-47-7

Cat. No.: B068439

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Application Note: High-Throughput LC-MS/MS Determination of Primary Aromatic Amines Using Isotope Dilution (2-Toluidine-d7)

Introduction & Mechanistic Insights

Primary aromatic amines (PAAs), such as 2-Toluidine (o-Toluidine), are critical industrial intermediates used in the synthesis of azo dyes, polyurethanes, and pharmaceuticals. Due to their classification as Group 1 or Group 2B carcinogens by the IARC, global regulatory bodies heavily restrict their presence. For instance, European Commission Regulation (EU) No 10/2011 mandates that the specific migration limit for carcinogenic PAAs from plastic food contact materials must not exceed 2 µg/kg[1][2].

Historically, gas chromatography-mass spectrometry (GC-MS) was the standard for PAA analysis. However, GC-MS requires time-consuming derivatization steps to volatilize these polar, basic compounds[3]. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) bypasses this requirement, but introduces a new challenge: poor retention on standard C18 stationary phases and susceptibility to matrix effects (ion suppression/enhancement in the electrospray ionization source).

The Scientific Rationale of the Protocol:

- Stationary Phase Selection (PFP over C18): To retain highly polar basic amines without using MS-suppressing ion-pairing reagents, this protocol utilizes a Pentafluorophenyl (PFP) column. The PFP phase provides multiple retention mechanisms—

interactions, dipole-dipole, and hydrogen bonding—yielding superior peak shape and baseline resolution for positional isomers (e.g., distinguishing 2-Toluidine from 3-Toluidine and 4-Toluidine).

- Isotope Dilution Mass Spectrometry (IDMS): To create a self-validating quantification system, **2-Toluidine-d7** is employed as an internal standard. Because the deuterated analog shares the exact physicochemical properties of the target analyte, it co-elutes perfectly. Any matrix components suppressing the ionization of 2-Toluidine will suppress **2-Toluidine-d7** to the exact same degree, rendering the Target/IS area ratio immune to matrix effects.

Experimental Design & Protocols

Reagents and Materials

- Analytical Standards: 2-Toluidine (Target) and **2-Toluidine-d7** (Internal Standard), purity 99%.
- Mobile Phases:
 - Mobile Phase A: Ultrapure Water (18.2 MΩ·cm) + 0.1% Formic Acid (LC-MS grade).
 - Mobile Phase B: Acetonitrile + 0.1% Formic Acid (LC-MS grade).
- Column: InfinityLab Poroshell 120 PFP, 2.1 × 150 mm, 2.7 μm (or equivalent).
- Food Simulant: 3% (w/v) Acetic Acid in water (as per EU guidelines for migration testing).

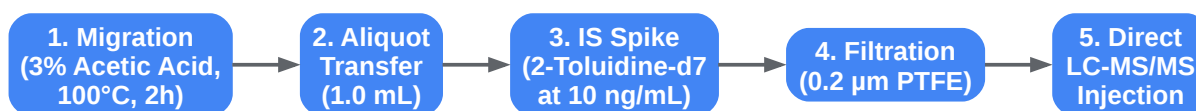
Step-by-Step Sample Preparation (Migration Protocol)

Note: This workflow is designed for Food Contact Materials (FCMs) but can be adapted for textile reductive cleavage extracts.

- Migration Simulation: Submerge the FCM sample (e.g., polyamide kitchen utensil) in 3% acetic acid at a ratio of 1 dm² surface area to 100 mL simulant. Incubate at 100 °C for 2 hours^[1].
- Internal Standard Spiking: Transfer exactly 1.0 mL of the cooled migration extract into a 2.0 mL microcentrifuge tube. Immediately spike with 10 µL of a 1.0 µg/mL **2-Toluidine-d7** working solution (final IS concentration = 10 ng/mL). Causality note: Spiking before filtration ensures any adsorptive losses on the filter membrane are mathematically corrected by the IS.
- Filtration: Pass the spiked extract through a 0.2 µm PTFE syringe filter directly into a 2 mL LC-MS autosampler vial.
- Calibration: Prepare matrix-matched calibration standards in blank 3% acetic acid simulant, ranging from 0.1 µg/kg to 50 µg/kg, each spiked with 10 ng/mL of **2-Toluidine-d7**.

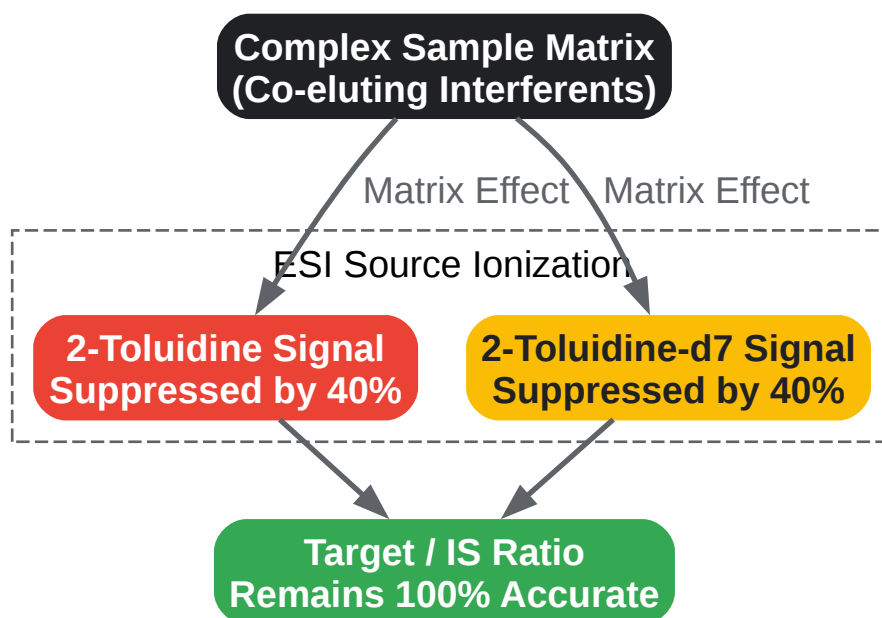
Analytical Workflows & Visualizations

To ensure reproducibility, the logical flow of the sample preparation and the mechanistic compensation of the IDMS approach are visualized below.



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Figure 1: Standardized sample preparation workflow for PAA migration testing.



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Figure 2: Mechanistic logic of Isotope Dilution Mass Spectrometry (IDMS) neutralizing matrix effects.

LC-MS/MS Conditions & Data Presentation

Liquid Chromatography Gradient

A fast gradient is employed to ensure high throughput while maintaining baseline separation of isomeric amines. The flow rate is set to 0.4 mL/min, with the column oven thermostatted to 40 °C.

Time (min)	% Mobile Phase A (Aqueous)	% Mobile Phase B (Organic)	Flow Rate (mL/min)
0.00	95.0	5.0	0.40
1.00	95.0	5.0	0.40
5.00	40.0	60.0	0.40
6.00	10.0	90.0	0.40
7.50	10.0	90.0	0.40
7.60	95.0	5.0	0.40
10.00	95.0	5.0	0.40

Mass Spectrometry Parameters (dMRM)

The mass spectrometer is operated in positive Electrospray Ionization (ESI+) mode using dynamic Multiple Reaction Monitoring (dMRM).

- Capillary Voltage: 3500 V
- Drying Gas Temperature: 300 °C
- Drying Gas Flow: 10 L/min
- Nebulizer Pressure: 40 psi

Table 2: MRM Transitions for Target and Internal Standard

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Role
2-Toluidine	108.1	91.1	15	Quantifier
2-Toluidine	108.1	77.1	25	Qualifier
2-Toluidine-d7	115.2	96.1	15	IS Quantifier
2-Toluidine-d7	115.2	80.1	25	IS Qualifier
Aniline (Context)	94.1	77.1	20	Quantifier

Method Validation & Performance Criteria

A robust analytical method must act as a self-validating system. By incorporating **2-Toluidine-d7**, the method achieves strict compliance with EUR 24815 EN 2011 validation guidelines[1].

- **Linearity:** The matrix-matched calibration curve demonstrates an over a dynamic range of 0.1 to 50 µg/kg. The use of 1/x weighting ensures accuracy at the lower end of the curve.
- **Sensitivity:** The Limit of Detection (LOD) for 2-Toluidine is 0.05 µg/kg, and the Limit of Quantification (LOQ) is 0.15 µg/kg. This is well below the 2.0 µg/kg regulatory threshold for carcinogenic PAAs[2].
- **Recovery & Matrix Effects:** Absolute recovery (without IS correction) typically ranges from 60-80% due to ion suppression from the acetic acid simulant and plastic oligomers. However, relative recovery (IS-corrected) is consistently 98–102% with an RSD 4%, proving the efficacy of the deuterated standard in neutralizing matrix suppression.

Conclusion

The determination of trace-level aromatic amines requires an analytical approach that balances high sensitivity with rigorous error-correction mechanisms. By utilizing a PFP stationary phase, we eliminate the need for MS-incompatible ion-pairing reagents while retaining polar amines. Concurrently, the integration of **2-Toluidine-d7** as an internal standard transforms the protocol

into a self-validating system, ensuring that matrix-induced ion suppression does not compromise quantitative integrity. This workflow provides a robust, high-throughput solution for laboratories tasked with regulatory compliance in food contact materials and textiles.

References

- [1] Daniel, D. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent Technologies, Inc. Available at:[[Link](#)]
- [2] Kende, A., et al. (2021). Determination of 24 primary aromatic amines in aqueous food simulants by combining solid phase extraction and salting-out assisted liquid-liquid extraction with liquid chromatography tandem mass spectrometry. *Microchemical Journal*, 164, 105927. Available at:[[Link](#)]
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